

# Application Note: High-Purity Isolation of 2-Formyl-4-(3-hydroxymethylphenyl)phenol

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## Compound of Interest

**Compound Name:** 2-Formyl-4-(3-hydroxymethylphenyl)phenol

**CAS No.:** 1098984-14-5

**Cat. No.:** B6377658

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## Abstract & Chemical Profile[1][2]

This Application Note details the purification of **2-Formyl-4-(3-hydroxymethylphenyl)phenol** (IUPAC: 2-hydroxy-5-(3-(hydroxymethyl)phenyl)benzaldehyde). This bi-aryl scaffold is a critical intermediate in the synthesis of hemoglobin modulators (e.g., Voxelotor analogs) and protein-protein interaction inhibitors.

Synthesized primarily via Suzuki-Miyaura cross-coupling of 5-bromosalicylaldehyde and 3-(hydroxymethyl)phenylboronic acid, the crude matrix typically contains unreacted boronic acid, protodeboronated byproducts (benzyl alcohol derivatives), and residual palladium catalysts.

This guide prioritizes chemoselective purification to achieve pharmaceutical-grade purity (>98% HPLC) while minimizing chromatographic waste.

## Chemical Identity

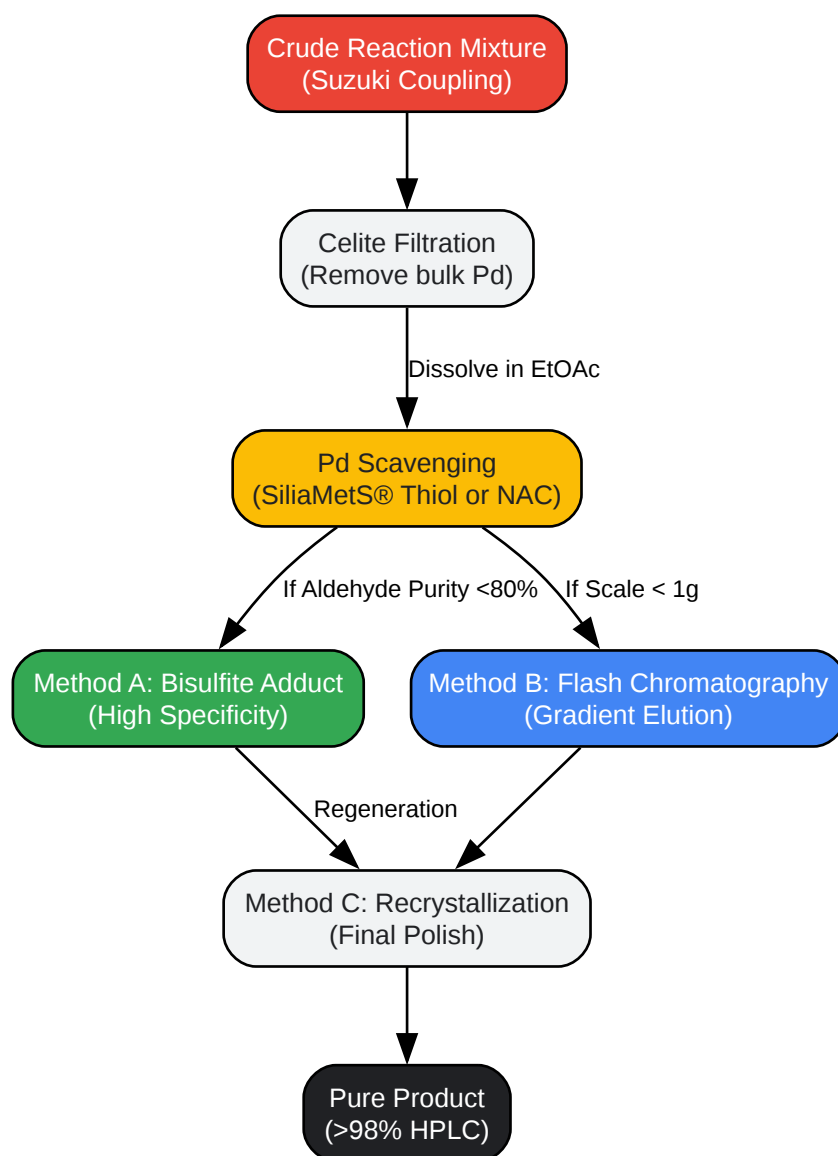
Property	Description
Common Name	5-(3-(hydroxymethyl)phenyl)salicylaldehyde
User Nomenclature	2-Formyl-4-(3-hydroxymethylphenyl)phenol
Formula	<chem>O=Cc1ccc(O)cc1</chem>
Mol. Weight	228.25 g/mol
Key Functionalities	Phenol (Acidic), Aldehyde (Electrophilic), Benzyl Alcohol (Oxidation prone)
Solubility	Soluble in DMSO, EtOAc, MeOH, basic water; Sparingly soluble in neutral water, Hexanes.

## Impurity Landscape & Strategy

The purification strategy must address three distinct classes of impurities common to Suzuki couplings of salicylaldehydes:

- Homologs/Byproducts:
  - Protodeboronation: 3-(Hydroxymethyl)benzene (benzyl alcohol) derivatives.
  - Homocoupling: Bi-phenyl dimers.
- Reagents:
  - Unreacted Boronic Acid (Polar, difficult to separate on Silica).
  - Unreacted Aryl Halide.[\[8\]](#)
- Catalysts:
  - Palladium black/colloids (Must be <10 ppm for pharma applications).

## Workflow Decision Tree



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Figure 1: Purification logic flow. Method A is recommended for scale-up (>5g) to avoid excessive solvent use.

## Detailed Protocols

### Method A: Chemoselective Bisulfite Capture (Recommended)

Principle: Salicylaldehydes form stable, water-soluble bisulfite adducts. Non-aldehyde impurities (boronic acids, halides, dimers) remain in the organic phase, allowing for a "phase-

switch" purification without chromatography.

Reagents:

- Sodium Bisulfite (ngcontent-ng-c1989010908="" \_ngghost-ng-c2193002942="" class="inline ng-star-inserted">), saturated aqueous solution.
- Ethyl Acetate (EtOAc).[9]
- Sodium Hydroxide (NaOH), 10% w/v.
- Sulfuric Acid ( ), 1M.

Protocol:

- Adduct Formation:
  - Dissolve the crude material in a minimal volume of EtOAc (approx. 5 mL per gram).
  - Add 2.0 equivalents of saturated aqueous .
  - Stir vigorously for 1–2 hours. A thick white precipitate (the bisulfite adduct) may form at the interface.
  - Note: If the adduct is solid, filter it and wash with EtOAc. If it dissolves in the aqueous phase, proceed to step 2.
- Phase Separation (Washing):
  - Transfer to a separatory funnel.[9]
  - Separate the layers.[9][12][13] Keep the Aqueous Layer (contains product adduct).

- Critical Step: Wash the aqueous layer 2x with fresh EtOAc. This removes the unreacted boronic acid and de-boronated byproducts.
- Regeneration:
  - Place the aqueous layer (or suspended solid adduct) in a flask.
  - Adjust pH to ~10–12 using 10% NaOH. Caution: Do not heat excessively; the hydroxymethyl group is sensitive.
  - Stir for 30 minutes to break the adduct. The solution will turn yellow (phenolate formation).
- Isolation:
  - Carefully acidify with 1M  
to pH 5–6. The product will precipitate or oil out.
  - Extract 3x with EtOAc.
  - Dry over  
, filter, and concentrate.

## Method B: Palladium Scavenging & Flash Chromatography

Principle: For research scales (<1g), chromatography is faster. However, Pd removal is critical before the column to prevent band streaking.

Protocol:

- Scavenging:
  - Dissolve crude in THF or EtOAc.
  - Add SiliaMetS® Thiol or Cysteine-functionalized silica (50 wt% relative to crude).
  - Stir at 40°C for 1 hour.

- Filter through a 0.45  $\mu\text{m}$  pad to remove the scavenger.
- Chromatography:
  - Stationary Phase: Silica Gel (40–63  $\mu\text{m}$ ).
  - Mobile Phase: Hexanes/Ethyl Acetate (Gradient 0%  
60% EtOAc).
  - Note: The hydroxymethyl group increases polarity. Expect elution around 40–50% EtOAc.
  - Additive: Add 1% Acetic Acid to the mobile phase to suppress peak tailing caused by the phenolic proton.

## Method C: Recrystallization (Polishing)

Principle: Used as a final step to remove trace isomers.

Solvent System:

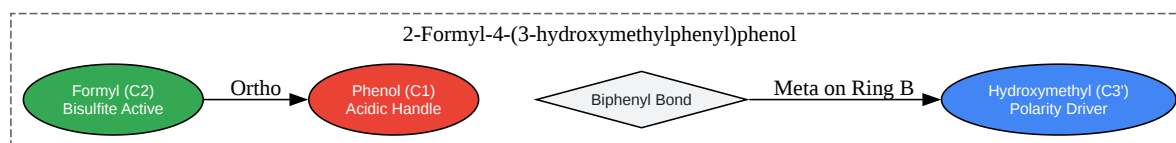
- Option 1 (Preferred): Ethanol/Water. Dissolve in hot EtOH, add warm water until turbid, cool slowly.
- Option 2: Toluene. (Good for removing non-polar dimers).

## Analytical Validation (QC)

Verify the identity and purity using the following markers.

Technique	Marker	Expected Observation
<sup>1</sup> H NMR	Aldehyde (-CHO)	Singlet at ~9.8 - 10.0 ppm.
<sup>1</sup> H NMR	Phenolic (-OH)	Broad singlet at ~11.0 ppm (exchangeable).
<sup>1</sup> H NMR	Benzylic (-CH <sub>2</sub> -)	Singlet/Doublet at ~4.6 ppm.
HPLC	Purity	Target >98% area. Monitor at 254 nm and 280 nm.
ICP-MS	Palladium	Target <10 ppm (if for biological assay).

## Structure Confirmation Diagram



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Figure 2: Functional group analysis for purification logic. The Aldehyde allows bisulfite capture; the Phenol allows base extraction.

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